molecular formula C22H23NO2 B8700245 Methyl 3-cyclohexyl-2-phenyl-1H-indole-6-carboxylate CAS No. 494799-14-3

Methyl 3-cyclohexyl-2-phenyl-1H-indole-6-carboxylate

Cat. No. B8700245
CAS RN: 494799-14-3
M. Wt: 333.4 g/mol
InChI Key: OWIMJGIQTVTIOT-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-2-phenyl-1H-indole-6-carboxylate is a useful research compound. Its molecular formula is C22H23NO2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-cyclohexyl-2-phenyl-1H-indole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-cyclohexyl-2-phenyl-1H-indole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

494799-14-3

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

methyl 3-cyclohexyl-2-phenyl-1H-indole-6-carboxylate

InChI

InChI=1S/C22H23NO2/c1-25-22(24)17-12-13-18-19(14-17)23-21(16-10-6-3-7-11-16)20(18)15-8-4-2-5-9-15/h3,6-7,10-15,23H,2,4-5,8-9H2,1H3

InChI Key

OWIMJGIQTVTIOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=C(N2)C3=CC=CC=C3)C4CCCCC4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-bromo-3-cyclohexyl-1H-indole-6-carboxylate (from Step 3) in DME and EtOH (0.2 M, 3:1, v/v) was added phenyl-boronic acid (1.2 eq.) followed by 2 M aqueous Na2CO3 (8.5 eq,). The mixture was degassed with ultrasound for 30 min, then Pd(PPh3)4 (0.1 eq.) was added and mixture degassed with ultrasound for a further 30 min. The reaction was stirred under nitrogen at 90° C. for 6 h and then cooled to RT. Water was added and the solids filtered off. They were washed with Et2O to give the title compound (49%). The combined mother liquors together with the reaction solvents were washed with water (150 ml) and after phase-cut the organic phase was dried over Na2SO4 and evaporated to dryness. The residual solid was crystallized from boiling CHCl3 to give more title compound (38%, 87% total yield). 1H NMR (400 MHz, DMSO-d6, 300 K) δ 1.21-1.48 (m, 3H), 1.65-1.80 (m, 5H), 1.90-2.05 (m, 2H), 2.79-2.95 (m, 1H), 3.88 (s, 3H), 7.2-7.34 (m, 1H), 7.40-7.50 (m, 1H), 7.51-7.60 (m, 3H), 7.60 (d, J 7.6, 1H), 7.84 (d, J 7.6, 1H), 8.00 (s, 1H); MS (ES+) m/z 334 (M+H)+.
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